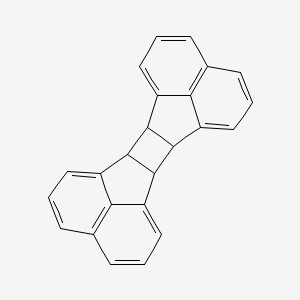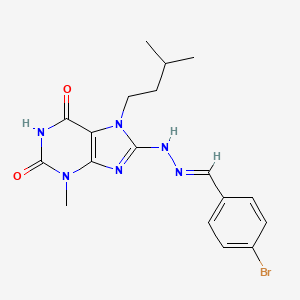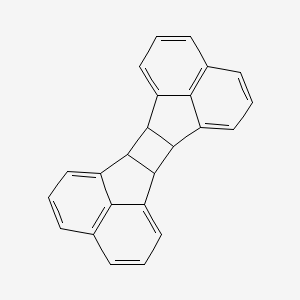
alpha-Heptacyclene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Heptacyclene is a complex organic compound known for its unique structure and properties. It belongs to the class of polycyclic hydrocarbons, which are compounds composed of multiple interconnected rings. The intricate arrangement of these rings gives this compound its distinct chemical characteristics and makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Heptacyclene involves multiple steps, each requiring specific conditions and reagents. One common method is the cyclization of linear precursors through a series of reactions that include cycloaddition and ring-closing metathesis. These reactions often require catalysts such as Grubbs’ catalyst and specific temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the quality of this compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Alpha-Heptacyclene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
Scientific Research Applications
Alpha-Heptacyclene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which alpha-Heptacyclene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Alpha-Heptacyclene can be compared with other polycyclic hydrocarbons, such as:
Naphthalene: A simpler polycyclic hydrocarbon with two fused rings.
Anthracene: Composed of three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of rings.
Uniqueness
What sets this compound apart is its more complex ring structure, which imparts unique chemical and physical properties. This complexity makes it a valuable compound for studying the behavior of polycyclic hydrocarbons and exploring new applications in various fields.
Conclusion
This compound is a fascinating compound with a rich array of chemical reactions and applications. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation methods, reactions, and mechanisms of action can pave the way for new discoveries and innovations in these fields.
Properties
CAS No. |
15065-28-8 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene |
InChI |
InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H |
InChI Key |
TVMWOWUBPJVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


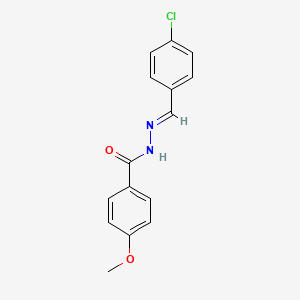
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993499.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)

![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)
![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)
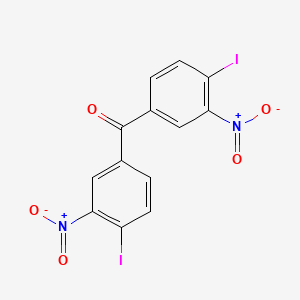

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)
